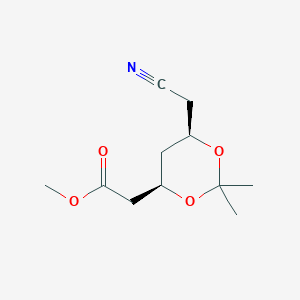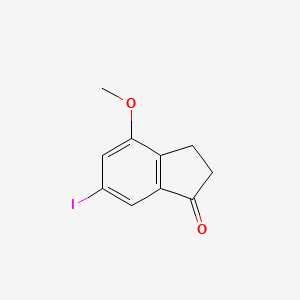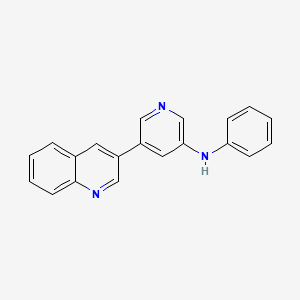
3-Pyridinamine, N-phenyl-5-(3-quinolinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Phenyl-5-(quinolin-3-yl)pyridin-3-amine is a heterocyclic compound that features a quinoline and pyridine ring system. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both quinoline and pyridine moieties in its structure suggests that it may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-5-(quinolin-3-yl)pyridin-3-amine typically involves the following steps:
Formation of Quinoline Derivative: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Formation of Pyridine Derivative: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Coupling Reaction: The quinoline and pyridine derivatives are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods: Industrial production of N-Phenyl-5-(quinolin-3-yl)pyridin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the quinoline and pyridine rings.
Reduction: Reduction reactions can occur at the aromatic rings, leading to the formation of partially or fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Hydrogenated derivatives with reduced aromaticity.
Substitution: Substituted derivatives with various functional groups attached to the quinoline or pyridine rings.
科学的研究の応用
N-Phenyl-5-(quinolin-3-yl)pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of N-Phenyl-5-(quinolin-3-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
類似化合物との比較
N-Phenyl-5-(quinolin-3-yl)pyridin-2-amine: Similar structure but with a different position of the nitrogen atom in the pyridine ring.
N-Phenyl-5-(quinolin-3-yl)pyridin-4-amine: Similar structure but with a different position of the nitrogen atom in the pyridine ring.
N-Phenyl-5-(quinolin-2-yl)pyridin-3-amine: Similar structure but with a different position of the nitrogen atom in the quinoline ring.
Uniqueness: N-Phenyl-5-(quinolin-3-yl)pyridin-3-amine is unique due to the specific arrangement of the quinoline and pyridine rings, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
767342-25-6 |
|---|---|
分子式 |
C20H15N3 |
分子量 |
297.4 g/mol |
IUPAC名 |
N-phenyl-5-quinolin-3-ylpyridin-3-amine |
InChI |
InChI=1S/C20H15N3/c1-2-7-18(8-3-1)23-19-11-17(12-21-14-19)16-10-15-6-4-5-9-20(15)22-13-16/h1-14,23H |
InChIキー |
HTGVDISXOQWYFP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=CN=CC(=C2)C3=CC4=CC=CC=C4N=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


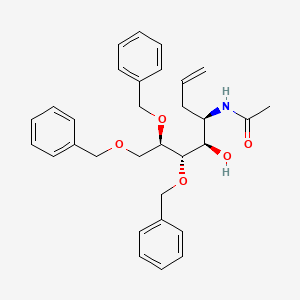

![2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B15062924.png)
![1H-Imidazole, 1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-2,4-dinitro-](/img/structure/B15062949.png)

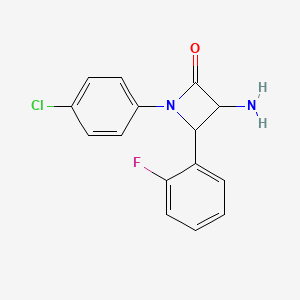
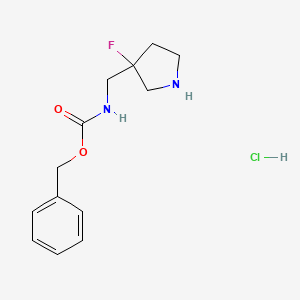
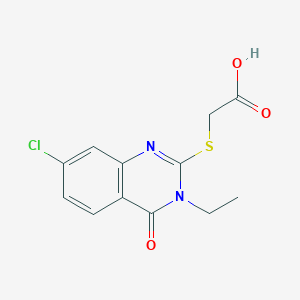
![ethyl (3S,11bR)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylate](/img/structure/B15062979.png)
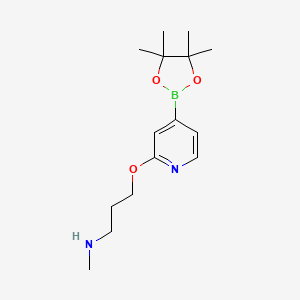
![2H,2'H-[5,5'-bichromene]-2,2'-dione](/img/structure/B15062985.png)
![5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B15062996.png)
